molecular formula C6H5NOS B189258 3-Pyridinecarboxaldehyde, 2-mercapto- CAS No. 61856-52-8

3-Pyridinecarboxaldehyde, 2-mercapto-

Cat. No. B189258
CAS RN: 61856-52-8
M. Wt: 139.18 g/mol
InChI Key: VHHXNJFQRKYGKL-UHFFFAOYSA-N
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Description

3-Pyridinecarboxaldehyde, 2-mercapto-, also known as 2-Mercapto-3-pyridinecarboxaldehyde (MPCA), is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPCA is a yellow crystalline powder that is soluble in water and organic solvents. It is widely used as a reagent in organic synthesis and has potential applications in various fields, including biochemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of MPCA is not fully understood. However, it is believed that MPCA binds to metal ions and forms a complex that can interact with enzymes and other proteins. This interaction can result in the inhibition of enzyme activity or the modulation of protein function.

Biochemical And Physiological Effects

MPCA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MPCA can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. MPCA has also been shown to have antioxidant properties, which may have potential therapeutic benefits for diseases such as Parkinson's and Alzheimer's.

Advantages And Limitations For Lab Experiments

One of the main advantages of MPCA is its ease of synthesis and low cost, which makes it an attractive option for researchers. MPCA also has a high yield, which means that large quantities can be produced relatively quickly. However, MPCA has some limitations for lab experiments. For example, it is highly reactive and can be sensitive to air and moisture, which can affect its stability and purity.

Future Directions

There are many potential future directions for research on MPCA. One area of interest is the development of MPCA-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the investigation of MPCA as a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's. Additionally, the development of new synthetic methods for MPCA could lead to the production of more stable and pure compounds, which could have significant benefits for scientific research.

Synthesis Methods

MPCA can be synthesized by the reaction of 2-pyridinecarboxaldehyde with sodium borohydride and hydrogen sulfide. The reaction results in the formation of MPCA as a yellow solid with a high yield. The synthesis of MPCA is relatively simple and cost-effective, making it an attractive option for researchers.

Scientific Research Applications

MPCA has been extensively studied for its potential applications in various scientific fields. In biochemistry, MPCA has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's.

properties

IUPAC Name

2-sulfanylidene-1H-pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c8-4-5-2-1-3-7-6(5)9/h1-4H,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHXNJFQRKYGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977423
Record name 2-Sulfanylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarboxaldehyde, 2-mercapto-

CAS RN

61856-52-8
Record name 3-Pyridinecarboxaldehyde, 2-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061856528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Sulfanylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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